({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene

Catalog No.
S13566033
CAS No.
M.F
C15H21IO
M. Wt
344.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)be...

Product Name

({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene

IUPAC Name

[1-(iodomethyl)-3-methylcyclohexyl]oxymethylbenzene

Molecular Formula

C15H21IO

Molecular Weight

344.23 g/mol

InChI

InChI=1S/C15H21IO/c1-13-6-5-9-15(10-13,12-16)17-11-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3

InChI Key

YZSBXQSCSAMERC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CI)OCC2=CC=CC=C2

({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene is an organic compound characterized by a benzene ring bonded to a cyclohexyl group that contains an iodomethyl substituent. Its molecular formula is C15H21IOC_{15}H_{21}IO and it has a molecular weight of 344.23 g/mol. The compound's structure features an iodomethyl group, which enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science.

The primary chemical reaction involving ({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene is nucleophilic substitution. This occurs when the hydroxyl group of 1-(iodomethyl)-3-methylcyclohexanol is replaced by a benzyl group in the presence of a base, typically potassium carbonate, and an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve elevated temperatures to facilitate the reaction and improve yield .

The synthesis of ({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene typically involves the following steps:

  • Starting Materials: The reaction begins with 1-(iodomethyl)-3-methylcyclohexanol.
  • Nucleophilic Substitution: This alcohol reacts with benzyl chloride under basic conditions.
  • Reaction Conditions: The use of potassium carbonate as a base and DMF as a solvent at elevated temperatures promotes the substitution reaction.
  • Purification: Post-reaction, purification methods such as distillation or chromatography may be employed to isolate the desired product .

({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene has several notable applications:

  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: The compound is investigated for its role in biological pathways involving iodine-containing compounds.
  • Medical Imaging: Its potential use in radiolabeling makes it valuable for diagnostic imaging techniques.
  • Material Science: It can be utilized in developing new materials with specific properties, such as polymers and resins .

Interaction studies involving ({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene focus on its binding affinity to various biological targets. The iodomethyl group can engage in halogen bonding, enhancing interactions with proteins or enzymes, while the aromatic benzene ring may participate in π-π stacking interactions with other aromatic residues. These interactions are crucial for understanding the compound's potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with ({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene. These include:

  • ({[1-(Chloromethyl)-3-methylcyclohexyl]oxy}methyl)benzene
  • ({[1-(Bromomethyl)-3-methylcyclohexyl]oxy}methyl)benzene
  • ({[1-(Fluoromethyl)-3-methylcyclohexyl]oxy}methyl)benzene

Uniqueness

The uniqueness of ({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene lies primarily in its iodomethyl substituent. This group imparts distinct reactivity compared to its chlorinated, brominated, or fluorinated counterparts, making it particularly advantageous for applications requiring iodine's specific properties, such as radiolabeling for medical imaging. The presence of iodine can also enhance halogen bonding capabilities, which may lead to unique biological interactions not observed with other halogens .

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Exact Mass

344.06371 g/mol

Monoisotopic Mass

344.06371 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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